molecular formula C₁₈H₁₅D₅N₂O₆ B1157612 Nitrendipine-d5

Nitrendipine-d5

Cat. No.: B1157612
M. Wt: 365.39
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrendipine-d5 (CAS: 2469554-26-3) is a deuterated isotopologue of Nitrendipine, a dihydropyridine (DHP) calcium channel blocker used primarily for its antihypertensive and vasodilatory properties . The molecular formula of this compound is C₁₈H₁₅D₅N₂O₆, with a molecular weight of 365.39 g/mol, distinguishing it from the parent compound (C₁₈H₂₀N₂O₆, MW: 360.37 g/mol) by the substitution of five hydrogen atoms with deuterium . This isotopic labeling enhances metabolic stability, making this compound a critical tool in pharmacokinetic (PK) studies, analytical method validation, and quality control (QC) during drug development .

Properties

Molecular Formula

C₁₈H₁₅D₅N₂O₆

Molecular Weight

365.39

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester-d5;  Bay e 5009-d5;  Bayotensin-d5;  Baypress-d5;  Bylotensin-d5;  Deiten-d5;  Nidrel; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Nitrendipine-d5 with structurally related deuterated calcium channel blockers:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Solubility Storage Conditions
This compound 2469554-26-3 C₁₈H₁₅D₅N₂O₆ 365.39 ≥98% 125 mg/mL (DMSO) -80°C (6 months)
Nisoldipine-d4 N/A C₂₀H₂₀D₄N₂O₆ 388.43 >98% Not reported -20°C (recommended)
Nimodipine-d7 N/A C₂₁H₂₀D₇N₃O₇ 457.52 99.95% Not reported -80°C (long-term)
Norverapamil-d7 N/A C₂₃H₂₆D₇N₂O₄ 417.56 >98% Not reported 2-8°C (short-term)

Key Observations :

  • This compound has a lower molecular weight compared to Nimodipine-d7 and Norverapamil-d7 due to its simpler DHP structure .

Pharmacological and Functional Comparisons

Target Selectivity and Potency
Compound Calcium Channel Type IC₅₀/EC₅₀ Clinical Development Status
This compound L-type (Cav1.2) ~10 nM Research use only
Nisoldipine-d4 L-type (Cav1.2) ~10 nM Preclinical
NNC 55-0396 T-type (Cav3.1) 6.8 μM (Cav3.1) Phase I/II trials

Key Findings :

  • This compound and Nisoldipine-d4 exhibit L-type calcium channel selectivity , making them suitable for hypertension research .
  • NNC 55-0396, a T-type selective blocker, shows divergent applications (e.g., neuropathic pain) due to its unique target profile .
Metabolic and Pharmacokinetic Profiles

Deuteration alters metabolic pathways by slowing CYP450-mediated oxidation. This compound demonstrates prolonged half-life compared to non-deuterated Nitrendipine, enhancing its utility as a PK tracer . In contrast, Norverapamil-d7 is used to study verapamil metabolism, highlighting the role of deuteration in metabolite tracking .

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